molecular formula C25H26BrN3O3S B12022432 (5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 624726-01-8

(5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12022432
CAS No.: 624726-01-8
M. Wt: 528.5 g/mol
InChI Key: PZMBWQUSAQTLQF-CJLVFECKSA-N
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Description

(5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a bromophenyl group, a heptyloxy group, and a methoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Thiazolotriazole Core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Bromophenyl Group: This step often requires the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the Heptyloxy and Methoxybenzylidene Groups: These groups are introduced through nucleophilic substitution reactions, typically using alkyl halides and methoxybenzylidene derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides and halogenating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Alkyl halides in the presence of a base, halogenating agents like NBS.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-2-(4-chlorophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5E)-2-(4-fluorophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific structural features, such as the bromophenyl group, which may confer distinct chemical and biological properties compared to its analogs

Biological Activity

The compound (5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with potential biological activities. Its structure includes a thiazole and triazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is C25H26BrN3O3S, with a molecular weight of 485.46 g/mol. The presence of bromine and various functional groups suggests that this compound may exhibit significant biological activity.

PropertyValue
Molecular FormulaC25H26BrN3O3S
Molecular Weight485.46 g/mol
CAS Number624726-01-8

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The synthetic route often includes the formation of the thiazole and triazole rings through condensation reactions followed by functional group modifications to introduce the heptyloxy and methoxy substituents.

Antimicrobial Activity

Studies have indicated that compounds containing bromophenyl and thiazole moieties exhibit enhanced antimicrobial properties. For instance, related compounds have shown increased antibacterial activity due to electron density changes attributed to halogen substitution. The introduction of a heptyloxy group may further enhance lipophilicity, improving membrane penetration and overall efficacy against bacterial strains .

Cytotoxicity and Anticancer Potential

The anticancer activity of compounds with similar structures has been explored extensively. Thiazole derivatives have been reported to induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of cell cycle regulators . The bromophenyl group is also known to enhance cytotoxicity in certain cancer cell lines.

Case Studies

  • Antibacterial Activity : A study comparing various thiosemicarbazide derivatives found that compounds with bromine substitution exhibited significantly higher antibacterial activity than their chlorine counterparts due to increased electron density at the reactive centers . This suggests that this compound could demonstrate similar or enhanced effects.
  • Antiviral Efficacy : Research on related thiazole derivatives has shown promising results against viral infections. For example, studies indicated that modifications in the aromatic rings could lead to significant improvements in antiviral potency . This highlights the potential for further exploration of this compound as an antiviral candidate.

Properties

CAS No.

624726-01-8

Molecular Formula

C25H26BrN3O3S

Molecular Weight

528.5 g/mol

IUPAC Name

(5E)-2-(4-bromophenyl)-5-[(4-heptoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H26BrN3O3S/c1-3-4-5-6-7-14-32-20-13-8-17(15-21(20)31-2)16-22-24(30)29-25(33-22)27-23(28-29)18-9-11-19(26)12-10-18/h8-13,15-16H,3-7,14H2,1-2H3/b22-16+

InChI Key

PZMBWQUSAQTLQF-CJLVFECKSA-N

Isomeric SMILES

CCCCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OC

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OC

Origin of Product

United States

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